N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-5-yl acetamide class, characterized by a fused pyrazole-pyrimidine core substituted at position 1 with a phenyl group and at position 5 with an acetamide side chain. The acetamide moiety is further modified with a 2-methylphenyl group.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-5-6-10-17(14)23-18(26)12-24-13-21-19-16(20(24)27)11-22-25(19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBGIRZFNZQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazolopyrimidine core. The final step involves acylation with phenylacetyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The mechanism of action often involves:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines at micromolar concentrations.
- Kinase Inhibition : It acts as an inhibitor for several kinases implicated in cancer progression, such as Aurora-A kinase and CDK2.
Case Study : A derivative similar to N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study : In vitro assays revealed that compounds with similar structures inhibited the release of pro-inflammatory cytokines in macrophage cultures, suggesting a promising avenue for treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence points to neuroprotective properties associated with pyrazolo[3,4-d]pyrimidine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study : A related compound was shown to improve cognitive function in animal models of neurodegenerative diseases by reducing oxidative damage and promoting neuronal survival .
Biological Assays
Extensive biological assays have been conducted to evaluate the efficacy of this compound. Key findings include:
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the pyrazolo[3,4-d]pyrimidine core and the acetamide-linked aryl group. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: The compound in exhibits a high melting point (302–304°C), likely due to strong intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Hydrogen Bonding: The 3-acetamidophenyl analog () has dual acetamide groups, increasing hydrogen-bond donor/acceptor capacity compared to the target’s single acetamide . This could enhance crystallinity or binding affinity in biological systems.
- Solubility : Fluorine and methoxy substituents () improve polarity and aqueous solubility relative to the target’s methyl group .
Pharmacological Implications
- : Pyrazolo-pyrimidine derivatives with chromen-4-one moieties are explored in oncology, implying possible kinase inhibition .
- Substituent Trends : Electron-withdrawing groups (e.g., fluorine in ) often enhance metabolic stability, whereas lipophilic groups (e.g., methyl in the target) may improve blood-brain barrier penetration.
Biological Activity
N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 314.36 g/mol
- CAS Registry Number : 102187-19-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values ranging from 10 to 50 µM depending on the specific derivative and conditions used in studies .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against Mycobacterium tuberculosis, although specific IC₅₀ values for this compound are yet to be established .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. This effect is likely mediated through inhibition of pro-inflammatory cytokines .
Research Findings
A variety of studies have explored the biological activity of this compound and its derivatives:
| Study | Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 | 10.5 | Significant apoptosis induction |
| Wei et al. (2022) | A549 | 26 | Growth inhibition observed |
| Zheng et al. (2022) | Hep-2 | 0.74 mg/mL | High cytotoxicity noted |
Case Studies
- Cytotoxicity Assessment : In a study by Wei et al., several derivatives of pyrazolo compounds were synthesized and screened for anticancer activity against A549 cells. Among these, this compound showed promising results with an IC₅₀ value indicating significant potency .
- Mechanistic Insights : Research indicates that the compound may exert its anticancer effects through modulation of cell cycle progression and induction of apoptosis via mitochondrial pathways .
- In Vivo Studies : While most data are derived from in vitro studies, some preliminary in vivo assessments suggest that derivatives maintain their efficacy in animal models, warranting further investigation into their pharmacokinetics and bioavailability .
Q & A
Q. Critical Parameters :
- Reaction temperature (60–80°C for cyclocondensation).
- Stoichiometric ratios (1:1.2 for amine:chloroacetamide coupling).
- Catalyst selection (e.g., DMAP for improved acylation efficiency) .
Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?
Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃ from 2-methylphenyl), δ 4.70 (s, 2H, CH₂ from acetamide), and δ 8.20–7.30 (m, aromatic protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm and pyrazolo-pyrimidine carbons at 150–160 ppm .
IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate amide and pyrimidinone groups .
Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 443.4 [M+H]⁺) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility and reaction rates .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) for cyclocondensation steps while maintaining yields >75% .
Q. Troubleshooting :
- Low yields in acetamide coupling may arise from moisture sensitivity; use molecular sieves or anhydrous conditions .
Advanced: How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity?
Answer:
A comparative Structure-Activity Relationship (SAR) study reveals:
| Substituent Position | Biological Activity (IC₅₀) | Target Selectivity |
|---|---|---|
| 2-Methylphenyl (current compound) | 12 µM (Kinase A) | Moderate selectivity |
| 4-Trifluoromethoxyphenyl (analog) | 5 µM (Kinase A) | High selectivity |
| 4-Fluorophenyl (analog) | 8 µM (Kinase B) | Off-target effects |
Q. Key Insights :
- Electron-withdrawing groups (e.g., -CF₃) enhance binding affinity via hydrophobic interactions.
- Steric hindrance from 2-methyl group reduces off-target binding compared to para-substituted analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH (6.5 vs. 7.4) .
Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
Cell Line Variability : Use isogenic cell lines to control for genetic drift in in vitro models .
Q. Methodological Recommendations :
- Standardize protocols (e.g., NIH/ATP concentration guidelines).
- Include positive controls (e.g., staurosporine for kinase assays) .
Advanced: What computational approaches predict the binding mode of this compound to biological targets?
Answer:
Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Key residues: Lys-68 and Glu-91 .
Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .
Free Energy Calculations : MM-GBSA predicts ΔG binding (~-8.5 kcal/mol for Kinase A) .
Validation : Co-crystallization with target proteins (e.g., X-ray diffraction) resolves docking ambiguities .
Advanced: What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
Answer:
In Vitro Models :
- Kinase Inhibition : ADP-Glo™ kinase assay with recombinant enzymes .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ ~15 µM) .
Q. In Vivo Models :
- Xenograft Studies : Nude mice with subcutaneous tumor implants (dose: 20 mg/kg, i.p., 3x/week) .
- Pharmacokinetics : Plasma half-life (~2.5 h) and bioavailability (%F >30%) assessed via LC-MS/MS .
Ethical Considerations : Adhere to ARRIVE 2.0 guidelines for animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
